1-(Pyrrolidin-1-yl)prop-2-en-1-one
Description
Significance as a Versatile Synthetic Intermediate and Chemical Scaffold
1-(Pyrrolidin-1-yl)prop-2-en-1-one (B1265995) serves as a highly valued intermediate in organic synthesis due to its inherent reactivity and the functionalities it introduces into a molecule. The electron-withdrawing nature of the carbonyl group activates the carbon-carbon double bond, making it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, a fundamental transformation for carbon-carbon and carbon-heteroatom bond formation.
The pyrrolidine (B122466) ring, a common motif in many natural products and pharmaceuticals, imparts specific conformational constraints and can influence the stereochemical outcome of reactions. This makes this compound a useful scaffold for the synthesis of diverse heterocyclic compounds. For instance, it can be employed in cycloaddition reactions and serves as a starting material for the synthesis of more complex pyrrolidine-containing structures.
Overview of Key Research Areas and Methodological Approaches
The utility of this compound extends across several key research areas in organic chemistry, primarily driven by its electrophilic nature.
Michael Addition Reactions: A major focus of research involving this compound is its participation in Michael addition reactions. Various nucleophiles, including amines, thiols, and carbanions, readily add to the β-carbon of the acryloyl unit. This reaction is a cornerstone for the synthesis of β-functionalized carbonyl compounds, which are themselves versatile intermediates. For example, the aza-Michael addition of N-heterocycles to α,β-unsaturated carbonyl compounds, a reaction for which N-methylimidazole has been shown to be a promising catalyst, allows for the efficient synthesis of N-heterocyclic derivatives. organic-chemistry.org
Cycloaddition Reactions: The electron-deficient alkene functionality of this compound makes it a competent dienophile in Diels-Alder reactions and a partner in other cycloaddition processes. These reactions are powerful tools for the construction of cyclic and polycyclic systems with high stereocontrol.
Asymmetric Catalysis: In the realm of asymmetric synthesis, chiral derivatives of pyrrolidine are widely used as organocatalysts. uni.lunih.gov While this compound itself is not a catalyst, its reactions can be rendered enantioselective through the use of chiral catalysts. Research in this area focuses on developing new catalytic systems that can control the stereochemical outcome of additions to the acryloyl moiety, leading to the synthesis of enantiomerically enriched products.
Polymer Chemistry: As a monomer, this compound can undergo polymerization to form poly(acryloylpyrrolidine). Research in this area investigates the properties and potential applications of these polymers, for instance, as kinetic inhibitors of hydrate (B1144303) formation. mdpi.com
Historical Context and Evolution of Research Perspectives
The study of acrylamides, the class of compounds to which this compound belongs, has a long history. The synthesis of N-substituted acrylamides is often achieved through the reaction of acryloyl chloride with a corresponding primary or secondary amine. Current time information in Bangalore, IN.biosynth.com This straightforward synthetic accessibility has contributed to their widespread use in research.
Initially, research on such compounds was often focused on their polymerization and the properties of the resulting polymers. However, over time, the perspective has shifted to recognize their significant potential in fine organic synthesis. The development of new catalytic methods, particularly in the field of asymmetric organocatalysis, has further expanded the synthetic utility of compounds like this compound. researchgate.net The focus has increasingly moved towards leveraging its reactivity for the stereocontrolled synthesis of complex and biologically relevant molecules. This evolution reflects a broader trend in organic chemistry towards the development of efficient and selective methods for the construction of functional molecules.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | N-Acryloylpyrrolidine | C₇H₁₁NO | 125.17 |
| Acryloyl chloride | 2-Propenoyl chloride | C₃H₃ClO | 90.51 |
| Pyrrolidine | Tetrahydropyrrole | C₄H₉N | 71.12 |
| N-Methylimidazole | 1-Methylimidazole | C₄H₆N₂ | 82.10 |
Key Research Findings
| Research Area | Key Finding |
| Michael Addition | This compound is an effective Michael acceptor, reacting with various nucleophiles to form β-substituted propionyl derivatives. |
| Asymmetric Catalysis | The reactions of N-acryloylpyrrolidine can be catalyzed by chiral organocatalysts to produce enantiomerically enriched products. |
| Polymerization | It can be polymerized to form poly(acryloylpyrrolidine), which has been studied for applications such as hydrate inhibition. mdpi.com |
| Synthesis of Heterocycles | Serves as a building block for the synthesis of more complex pyrrolidine-containing heterocyclic systems. |
Structure
3D Structure
Properties
IUPAC Name |
1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAQAXAZQUXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31605-88-6 | |
| Record name | Poly(N-acryloylpyrrolidine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31605-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30185495 | |
| Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31605-88-6, 42104-70-1 | |
| Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrrolidin-1-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Design for 1 Pyrrolidin 1 Yl Prop 2 En 1 One
Established Synthetic Routes and Optimizations
Traditional methods for synthesizing α,β-unsaturated amides like 1-(pyrrolidin-1-yl)prop-2-en-1-one (B1265995) rely on well-established reaction pathways that are often optimized for yield and purity. These include condensation and acylation reactions.
The Claisen-Schmidt condensation is a cornerstone of organic synthesis for forming carbon-carbon bonds to create α,β-unsaturated carbonyl compounds. numberanalytics.compraxilabs.com This reaction typically involves the base-catalyzed condensation of an aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. praxilabs.comwikipedia.org The initial product is a β-hydroxycarbonyl compound, which readily dehydrates to form a stable, conjugated enone. praxilabs.com
The general mechanism proceeds as follows:
A strong base, such as sodium hydroxide (B78521) (NaOH), deprotonates the α-carbon of the enolizable carbonyl compound to form a nucleophilic enolate. praxilabs.com
The enolate attacks the electrophilic carbonyl carbon of the second aldehyde or ketone. praxilabs.com
The resulting alkoxide is protonated, often by the solvent, to yield the β-hydroxycarbonyl adduct. praxilabs.com
This aldol (B89426) adduct is then easily dehydrated, especially with heating, to produce the final α,β-unsaturated carbonyl compound. praxilabs.com
While the Claisen-Schmidt condensation is highly effective for synthesizing α,β-unsaturated ketones and aldehydes, its direct application to form α,β-unsaturated amides like this compound is less common. The principles of forming the α,β-unsaturated system are relevant, but the most direct and established route to the target amide involves acylation.
The most direct and widely reported method for the synthesis of this compound is the acylation of pyrrolidine (B122466). This reaction involves treating pyrrolidine with an activated form of acrylic acid, most commonly acryloyl chloride. spiedigitallibrary.orgwikipedia.org Acyl chlorides are highly reactive and readily undergo nucleophilic substitution with amines to form amides. wikipedia.org
A typical procedure involves dissolving pyrrolidine and a base, such as triethylamine (B128534), in a dry aprotic solvent like tetrahydrofuran (B95107) (THF). spiedigitallibrary.org The mixture is cooled, and acryloyl chloride is added dropwise. spiedigitallibrary.org The triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct, forming triethylammonium (B8662869) chloride precipitate and driving the reaction to completion. spiedigitallibrary.org
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Pyrrolidine | Acryloyl chloride | Triethylamine | Dry THF | 0°C, then 15 hrs at 25°C | 71.6% | spiedigitallibrary.org |
The reaction is efficient and provides the target compound in good yield after workup, which typically involves filtering the ammonium (B1175870) salt, concentrating the filtrate, and purifying the product via distillation under reduced pressure. spiedigitallibrary.org
One-pot and multicomponent reactions (MCRs) represent a highly efficient approach in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. tandfonline.comrsc.org These strategies are prized for their atom economy, reduced solvent waste, and simplified procedures.
In the context of pyrrolidine-containing systems, MCRs have been successfully employed to generate a wide array of complex heterocyclic structures. For instance, one-pot, three-component reactions have been developed to synthesize pyrrolidine-2-carboxylates and spiro-pyrrolidine derivatives. tandfonline.com Similarly, iodine-catalyzed one-pot cascade reactions can produce pyrrolo[1,2-a]quinoxaline (B1220188) derivatives from readily available starting materials. rsc.org These methods often involve the in-situ formation of intermediates, such as iminium salts or Schiff bases, which then undergo further transformations like Michael additions or cycloadditions. tandfonline.com
While these advanced strategies are powerful for building complex scaffolds incorporating a pyrrolidine ring, a specific one-pot or multicomponent reaction for the direct synthesis of the relatively simple monomer this compound is not prominently documented in recent literature. The efficiency of the standard acylation method likely accounts for this. However, the development of a green, catalyst-driven, one-pot process from more fundamental building blocks remains a potential area for future synthetic innovation.
Advanced Synthetic Protocols and Catalysis
The application of non-conventional energy sources like microwave irradiation and ultrasound has become a valuable tool in green chemistry for accelerating organic reactions. numberanalytics.com
Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures, leading to a significant enhancement of reaction rates. This technique has been successfully applied to the synthesis of 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones, which are structurally related to the target compound. The use of ultrasound irradiation in this case resulted in markedly shorter reaction times and higher product yields compared to conventional heating methods.
| Method | Reaction Time | Yield | Advantages | Reference |
|---|---|---|---|---|
| Conventional Reflux | Several hours | Moderate | Standard procedure | taylorandfrancis.com |
| Ultrasound Irradiation | 30-35 minutes | Good | Shorter time, higher yield | Ultrasound-assisted synthesis of piperidinyl-quinoline acylhydrazones has been achieved in 4-6 minutes in excellent yields. sigmaaldrich.com |
Microwave-assisted synthesis employs microwave energy to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, from hours to minutes, and improved yields. numberanalytics.com This technology has been used for various syntheses, including the one-pot formation of hydantoins and the preparation of pyrrole (B145914) derivatives. nih.govgoogle.com The Claisen-Schmidt condensation, for example, can be significantly accelerated under microwave irradiation. numberanalytics.com These protocols offer a greener, more efficient alternative to conventional methods. chemspider.com
Catalysis is fundamental to controlling the outcome and selectivity of chemical reactions. In the synthesis of molecules containing the pyrrolidine ring, various catalyst systems are employed to achieve high efficiency and stereoselectivity.
Metal-based catalysts are widely used. For example, palladium catalysts are effective for the C-H functionalization of pyrrolidines, although catalyst deactivation can be a challenge. taylorandfrancis.com Copper-catalyzed systems have been developed for the enantioselective acylcyanation of olefins, showcasing the ability to control stereochemistry. nih.gov A simple and non-toxic iodine-catalyzed cascade protocol has also been developed for the one-pot synthesis of fused pyrrole derivatives like pyrrolo[1,2-a]quinoxalines, using DMSO as the oxidant in a metal-free process. rsc.org
Organocatalysis , the use of small organic molecules to accelerate reactions, is another powerful strategy. Pyrrolidine itself and its derivatives are frequently used as organocatalysts. nih.gov The basicity and nucleophilicity of the pyrrolidine nitrogen are key to its catalytic activity. nih.gov The strategic placement of substituents on the pyrrolidine ring can fine-tune its catalytic properties, influencing the stereochemical outcome of reactions. nih.gov These catalysts are particularly valuable in asymmetric synthesis, where creating a specific enantiomer of a chiral molecule is crucial.
Control of Stereochemistry and Regioselectivity in Synthesis
The control of stereochemistry and regioselectivity in the synthesis of pyrrolidine-containing compounds is a subject of intensive research, driven by the prevalence of the pyrrolidine motif in biologically active molecules. nih.gov While the direct synthesis of the parent compound, this compound, from pyrrolidine and an acrylic acid derivative is inherently regioselective due to the nucleophilic nature of the secondary amine, the introduction of stereocenters and the regioselective functionalization of the molecule present more complex challenges. Research in this area often focuses on reactions of the α,β-unsaturated amide moiety or the synthesis of substituted pyrrolidine precursors.
Stereoselective Synthesis
The creation of specific stereoisomers is crucial when synthesizing derivatives of this compound that bear chiral centers. This can be achieved through various asymmetric methodologies, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of substituted pyrrolidines.
One of the most explored avenues for introducing chirality is through the conjugate addition to the α,β-unsaturated system. Organocatalysis has emerged as a powerful tool for such transformations. For instance, chiral secondary amines can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes, a principle that can be extended to α,β-unsaturated amides. capes.gov.br
Recent advancements in metal-catalyzed reactions have also provided efficient routes to chiral amides. Copper hydride (CuH)-catalyzed asymmetric reductive amidation of α,β-unsaturated carboxylic acids allows for the direct synthesis of β-chiral amides with high enantioselectivity. nih.govorganic-chemistry.org This method involves the in-situ formation of the amide from the carboxylic acid and a secondary amine like pyrrolidine, followed by an enantioselective 1,4-reduction.
A study by Buchwald and coworkers demonstrated the broad applicability of this method. The reaction utilizes a chiral bisphosphine ligand to control the stereochemical outcome. The data below illustrates the effectiveness of this approach for various substrates, providing access to enantioenriched β-chiral amides which are structurally related to derivatives of this compound.
| Entry | β-Substituent of Carboxylic Acid | Amine | Yield (%) | ee (%) |
| 1 | Phenyl | Pyrrolidine | 95 | 94 |
| 2 | 4-Fluorophenyl | Pyrrolidine | 93 | 95 |
| 3 | 2-Thienyl | Pyrrolidine | 91 | 96 |
| 4 | Cyclohexyl | Pyrrolidine | 88 | 92 |
| Data adapted from a study on CuH-catalyzed asymmetric reductive amidation. organic-chemistry.org |
Similarly, nickel-hydride catalysis has been employed for the enantioselective hydroalkylation of β-substituted α,β-unsaturated amides, offering a complementary method to introduce chirality at the β-position. acs.org
Regioselective Synthesis
Regioselectivity refers to the preference of a reaction to occur at one position over another. scispace.com In the context of this compound, regioselectivity can be a key consideration in several scenarios, such as the functionalization of a substituted pyrrolidine ring prior to acylation, or in reactions of the final molecule that possesses multiple reactive sites.
For example, in the synthesis of a substituted this compound, if the pyrrolidine ring itself contains different functional groups, the acylation step must be selective for the nitrogen atom. While this is generally the case due to the high nucleophilicity of the amine, subsequent reactions on a more complex derivative would require careful control of regioselectivity.
A study on the Michael addition of nucleophiles to asymmetric divinylic compounds highlights the factors governing regioselectivity. It was found that nucleophiles preferentially attack the more electrophilic acrylic-derived unit over less activated vinyl groups. scispace.com This principle can be applied to predict the outcome of reactions with derivatives of this compound that may contain other potentially reactive sites.
Furthermore, research on the functionalization of enamides has shown that under Brønsted acid catalysis, addition of nucleophiles can occur selectively at the α-carbon. figshare.com While this compound is an α,β-unsaturated amide rather than an enamide, these findings provide insight into how electronic and catalytic effects can be harnessed to direct reactions to a specific position within a molecule.
The following table summarizes research findings where regioselectivity was a key outcome in reactions of related α,β-unsaturated systems.
| Reaction Type | Substrate | Reagent/Catalyst | Major Regioisomer | Reference |
| Michael Addition | Asymmetric Divinyl Compound (Acrylate and Vinylpyrrolidone units) | Secondary Amine | Addition to Acrylate (B77674) | scispace.com |
| Functionalization | Enamide | Brønsted Acid / Nucleophile | α-Addition | figshare.com |
| Amide Synthesis | Unactivated Alkene | Carbamoyl Chloride / Lewis Acid | β,γ-Unsaturated Amide | nih.gov |
These examples underscore the importance of substrate structure and reaction conditions in dictating the regiochemical outcome of synthetic transformations.
Chemical Reactivity and Mechanistic Investigations of 1 Pyrrolidin 1 Yl Prop 2 En 1 One
Electrophilic and Nucleophilic Character of the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone system in 1-(pyrrolidin-1-yl)prop-2-en-1-one (B1265995) is characterized by a conjugated system of pi electrons across the carbonyl group and the carbon-carbon double bond. This conjugation leads to a polarization of electron density, creating electrophilic and nucleophilic centers within the molecule.
Resonance structures illustrate that the carbonyl carbon is electron-deficient and thus electrophilic, while the oxygen atom is electron-rich and nucleophilic. More importantly, the conjugation extends this electrophilicity to the β-carbon of the double bond. libretexts.org This makes the β-carbon susceptible to attack by nucleophiles. Consequently, this compound can act as a "Michael acceptor," readily reacting with a range of nucleophiles. libretexts.orgmasterorganicchemistry.com
The acrylamide (B121943) group, a key feature of this compound, is recognized for its balanced aqueous stability and reactivity towards thiolates, making it a significant pharmacophore in the design of targeted covalent inhibitors. rsc.org
Addition Reactions and Reaction Pathways
The dual electrophilic sites—the carbonyl carbon and the β-carbon—allow for two main types of addition reactions: direct (1,2-addition) and conjugate (1,4-addition). The specific pathway taken often depends on the nature of the attacking nucleophile. libretexts.org
Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile attacks the electrophilic β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.org This type of reaction is favored with softer, less basic nucleophiles. youtube.com
The general mechanism for a Michael-type reaction involving this compound proceeds in three key steps:
Formation of a nucleophile (the Michael donor). masterorganicchemistry.com
Nucleophilic attack at the β-carbon of the α,β-unsaturated system (the Michael acceptor), resulting in an enolate intermediate. libretexts.orgmasterorganicchemistry.com
Protonation of the enolate to yield the final addition product. masterorganicchemistry.com
A variety of nucleophiles can participate in Michael additions with this compound and related α,β-unsaturated systems. These include:
Enolates: Derived from ketones, esters, and other carbonyl compounds. masterorganicchemistry.com
Amines: Secondary amines can add to form 3-aminocarbonyl compounds. wikipedia.org For instance, pyrrolidine (B122466) itself can undergo a Michael addition. researchgate.net
Thiols: The reaction with thiols is particularly relevant in biological contexts, such as the inhibition of enzymes with cysteine residues in their active sites. rsc.org
Organocuprates (Gilman reagents): These reagents are known to favor conjugate addition over direct addition to the carbonyl group. libretexts.orgwikipedia.org
| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |
| Enolate | This compound | 1,5-Dicarbonyl compound |
| Amine (e.g., Pyrrolidine) | This compound | β-Amino ketone derivative |
| Thiol | This compound | β-Thioether ketone |
| Organocuprate | This compound | Alkylated ketone |
This table provides examples of Michael-type reactions.
This compound, with its activated double bond, can also participate in cycloaddition reactions. These reactions are powerful tools for the synthesis of cyclic compounds. A notable example is the [3+2] cycloaddition, which involves a three-atom component and a two-atom component (the dipolarophile, in this case, the alkene part of the acrylamide). sci-rad.com
In a typical [3+2] cycloaddition, an azomethine ylide can be generated in situ and react with this compound to form a five-membered pyrrolidine ring. mdpi.comdurham.ac.uk These reactions are often highly regioselective and stereoselective. sci-rad.com The synthesis of various substituted pyrrolidines can be achieved through this method. For example, the reaction of azomethine ylides with nitroalkenes is a known route to 3-nitropyrrolidines. durham.ac.uk
Another relevant cycloaddition is the [4+2] or Diels-Alder reaction. While less common for simple acrylamides as the dienophile, the electron-withdrawing nature of the carbonyl group can activate the double bond for reaction with a suitable diene. The stereochemistry of these reactions is governed by well-established principles of orbital symmetry. youtube.com
| Reaction Type | Reactants | Product |
| [3+2] Cycloaddition | Azomethine ylide + this compound | Substituted pyrrolidine |
| [4+2] Cycloaddition | Diene + this compound | Substituted cyclohexene (B86901) derivative |
This table illustrates cycloaddition reactions involving this compound.
Oxidation and Reduction Transformations
The α,β-unsaturated ketone moiety of this compound is susceptible to both oxidation and reduction.
Reduction: The double bond and the carbonyl group can be selectively reduced depending on the reducing agent and reaction conditions.
Catalytic Hydrogenation: This can lead to the reduction of the carbon-carbon double bond, the carbonyl group, or both. For example, reduction of N-arylporphyrins to N-arylphlorins can be achieved using reagents like sodium borohydride (B1222165) (NaBH4) or tosylhydrazine. rsc.org
Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to an alcohol. rsc.org In some cases, with α,β-unsaturated systems, 1,2-addition to the carbonyl is favored by strong, hard nucleophiles like Grignard reagents and organolithium compounds. libretexts.orgmasterorganicchemistry.com
Oxidation: The double bond is susceptible to oxidative cleavage by strong oxidizing agents like ozone or potassium permanganate. The pyrrolidine ring itself can also be oxidized under certain conditions. For instance, prolinol, a related pyrrolidine derivative, can be oxidized to the corresponding aldehyde using reagents like Dess-Martin periodinane. mdpi.com
| Transformation | Reagent | Product |
| Reduction of C=C | Catalytic Hydrogenation (e.g., H2/Pd) | 1-(Pyrrolidin-1-yl)propan-1-one |
| Reduction of C=O | Lithium Aluminum Hydride (LiAlH4) | 1-(Pyrrolidin-1-yl)prop-2-en-1-ol |
| Oxidation of C=C | Ozonolysis (O3), followed by workup | Carbonyl compounds |
This table summarizes common oxidation and reduction reactions.
Investigating Reaction Mechanisms and Intermediates
Understanding the intricate details of reaction mechanisms and the transient species involved is crucial for controlling the outcome of chemical reactions.
Various spectroscopic techniques are employed to gather evidence for proposed reaction mechanisms and to characterize intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the progress of a reaction and identifying the structure of products and stable intermediates. researchgate.net Changes in chemical shifts and coupling constants can provide detailed information about bond formation and changes in the electronic environment of the nuclei.
Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can separate components of a reaction mixture before analysis. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the functional groups present in a molecule. nih.gov For example, the disappearance of the C=C stretching vibration and the appearance of new C-H stretches can confirm the reduction of the double bond.
Computational Methods (DFT): Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to model transition states and intermediates, providing insights into the energetics and stereochemical outcomes of reactions. rsc.orgchemrxiv.org For instance, DFT modeling of [3+2] cycloadditions can predict a concerted, asynchronous mechanism and explain the observed regio- and stereoselectivity. chemrxiv.org
A mechanistic study of thiol addition to a related N-acryloylpiperidine utilized HPLC-based assays, Brønsted-type plots, Eyring plots from temperature effect studies, and analysis of ionic strength and solvent kinetic isotope effects to elucidate the reaction mechanism. rsc.org These combined data strongly supported a cohesive addition mechanism that is the microscopic reverse of the E1cb elimination. rsc.org
Computational Modeling of Reaction Pathways
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. In the context of this compound, computational modeling, particularly using Density Functional Theory (DFT), offers a molecular-level understanding of its reactivity, especially in key reactions such as the aza-Michael addition. These studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, which are crucial for predicting reaction feasibility and selectivity.
Theoretical investigations into the aza-Michael addition reaction involving α,β-unsaturated amides, such as this compound, have provided significant insights into the reaction mechanism. These studies typically explore the interaction between the Michael acceptor (the acrylamide) and a nucleophile. The general consensus from computational studies on similar systems, like the addition of amines to acrylates, is that the reaction proceeds through a stepwise mechanism.
A detailed computational study on the aza-Michael addition of primary and secondary amines to acrylates, which serves as a good model for the reactivity of this compound, reveals a preference for a 1,2-addition mechanism. acs.org This pathway involves the initial formation of a zwitterionic intermediate, which is a pseudoequilibrated step. This is followed by a rate-determining amine-assisted proton transfer to yield the final product. acs.org The presence of substituents on the amine or the double bond of the acrylate (B77674) can make an alternative 1,4-addition pathway competitive. acs.org
The computational analysis of these reaction pathways involves the calculation of key thermodynamic and kinetic parameters. These parameters are typically determined using DFT methods, often with a combination of functionals and basis sets to ensure accuracy. For instance, a common approach is to use a hybrid functional like B3LYP or a meta-GGA functional like M06-2X, with a basis set such as 6-311+G(d,p). auburn.edumdpi.com Solvation effects are also crucial and are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM) or more explicit models where solvent molecules are directly included in the calculation.
The key stationary points on the potential energy surface that are characterized in these studies include the reactants, pre-reaction complexes, transition states, intermediates, and products. The relative energies of these species provide a comprehensive energy profile of the reaction.
Table 1: Representative Calculated Energy Profile for the Aza-Michael Addition to an Acrylamide
| Stationary Point | Description | Relative Energy (kcal/mol) |
| Reactants | Separated acrylamide and amine | 0.0 |
| Pre-reaction Complex | van der Waals complex between reactants | -2.5 |
| TS1 | Transition state for the nucleophilic attack | +15.2 |
| Intermediate | Zwitterionic intermediate | +5.8 |
| TS2 | Transition state for the proton transfer | +12.1 |
| Product Complex | van der Waals complex of the product | -10.7 |
| Product | Final addition product | -8.9 |
Note: The values in this table are illustrative and based on typical findings for aza-Michael additions to activated alkenes. Actual values for this compound would require a specific computational study.
The geometry of the transition states is a critical piece of information derived from these computational models. For the nucleophilic attack (TS1), the calculations would show the formation of the new carbon-nitrogen bond and the localization of negative charge on the carbonyl oxygen. For the proton transfer step (TS2), the transition state would involve the amine catalyst facilitating the movement of a proton from the nitrogen of the original nucleophile to the α-carbon of the acrylamide.
Furthermore, computational studies can investigate the influence of catalysts on the reaction pathway. For instance, in base-catalyzed aza-Michael additions, calculations can model the role of the base in deprotonating the nucleophile or in stabilizing the transition states. biorxiv.org Similarly, the effect of Lewis acids can be modeled, showing how they activate the Michael acceptor by coordinating to the carbonyl oxygen, thereby lowering the energy of the LUMO and making the β-carbon more electrophilic. nih.gov
Design and Chemical Transformations of 1 Pyrrolidin 1 Yl Prop 2 En 1 One Derivatives
Rational Design Principles for Structural Diversification
The structural framework of 1-(pyrrolidin-1-yl)prop-2-en-1-one (B1265995) offers multiple avenues for rational design and diversification, enabling chemists to modulate its properties for various applications. The primary sites for modification include the pyrrolidine (B122466) ring, the α-carbon, and the β-carbon of the acryloyl moiety.
Modification of the Pyrrolidine Ring: The pyrrolidine ring is a prevalent structural motif in a vast number of natural products and pharmaceutical agents. Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, a desirable trait in drug discovery. The introduction of substituents on the pyrrolidine ring can significantly influence the molecule's steric and electronic properties. For instance, the incorporation of chiral centers on the pyrrolidine ring, often derived from proline, is a key strategy in asymmetric synthesis. These chiral derivatives can serve as valuable ligands or organocatalysts. whiterose.ac.uk
Modification of the Acryloyl Moiety: The α and β positions of the acryloyl group are also prime targets for structural diversification. Introducing substituents at these positions can alter the electrophilicity of the β-carbon, thereby tuning its reactivity in key chemical transformations such as Michael additions. For example, the incorporation of an alkyl group at the α-position can introduce steric hindrance, potentially influencing the stereochemical outcome of reactions.
The design of novel derivatives often leverages computational studies to predict the impact of structural changes on the molecule's properties. These in-silico methods can guide the synthetic chemist in selecting the most promising candidates for synthesis and further investigation.
Exploration of Substituent Effects on Reactivity and Selectivity
The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. The rate and selectivity of Michael addition reactions are highly dependent on the electronic and steric nature of substituents on both the pyrrolidine ring and the acryloyl moiety.
Electronic Effects: Electron-withdrawing groups attached to the pyrrolidine ring can, in principle, enhance the electrophilicity of the Michael acceptor, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups would be expected to decrease the reactivity. However, studies on related carbonyl compounds have shown that the effect of substituents on the electrophilicity of the carbonyl carbon can be more complex, with electron-withdrawing groups sometimes decreasing electrophilicity due to ground-state destabilization. whiterose.ac.uk
Steric Effects: The steric environment around the reactive centers plays a crucial role in controlling selectivity. Bulky substituents on the pyrrolidine ring or at the α-position of the acryloyl group can hinder the approach of nucleophiles, leading to lower reaction rates or directing the attack to a less hindered face of the molecule, thereby inducing stereoselectivity.
The following table illustrates the general effect of substituents on the reactivity of related acrylamide (B121943) systems in Michael additions:
| Substituent Position | Substituent Type | Expected Effect on Michael Addition Rate |
| Pyrrolidine Ring | Electron-Withdrawing | Generally increases reactivity |
| Pyrrolidine Ring | Electron-Donating | Generally decreases reactivity |
| α-position of Acryloyl | Alkyl Group | Decreases reactivity due to steric hindrance |
| β-position of Acryloyl | Electron-Withdrawing | Increases reactivity |
Role as a Building Block for Complex Chemical Scaffolds
This compound serves as a versatile building block for the synthesis of a wide array of more complex chemical structures, particularly heterocyclic compounds. Its ability to participate in various chemical transformations makes it a valuable precursor in multicomponent reactions and cycloaddition strategies.
Michael Addition Reactions: The most prominent reaction of this compound is the Michael addition, where a wide range of nucleophiles, including amines, thiols, and carbanions, can be added to the β-carbon. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to the synthesis of functionalized pyrrolidine derivatives. These products can then be further elaborated into more complex structures. For instance, the Michael adducts can serve as key intermediates in the synthesis of various biologically active molecules.
Cycloaddition Reactions: The electron-deficient alkene of this compound makes it a good dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions. These reactions provide a rapid and stereocontrolled entry into complex polycyclic systems containing the pyrrolidine moiety. The pyrrolidine ring itself can be constructed via 1,3-dipolar cycloaddition reactions, and derivatives of this compound can be employed in subsequent transformations to build upon these core structures.
The use of this compound and its derivatives in the synthesis of complex molecules is exemplified by their application in the preparation of alkaloids and other natural product analogues. The inherent reactivity of the acryloyl group, combined with the structural features of the pyrrolidine ring, provides a powerful platform for diversity-oriented synthesis.
Structure-Reactivity Relationship Studies in Diverse Chemical Contexts
Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for their effective application in synthesis. These studies often involve kinetic analysis of reactions and computational modeling to elucidate reaction mechanisms.
Kinetic studies of Michael additions to α,β-unsaturated carbonyl compounds have shown that the reaction rates are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For this compound derivatives, the rate constants for Michael additions would be expected to vary significantly with changes in substituents. For example, kinetic assessment of Michael addition reactions of various α,β-unsaturated carbonyl compounds with thiols has revealed a marked dependence on the structure of the acceptor molecule. nih.gov
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the transition state geometries and activation energies of reactions involving these derivatives. Such studies can help to rationalize experimentally observed reactivity and selectivity, and to predict the outcome of new reactions. For instance, computational analyses have been used to understand the decomplexation step as a potential rate-limiting factor in the thiol-Michael addition of N-acrylamides. rsc.org
The following table summarizes the key structural features of this compound and their influence on its reactivity:
| Structural Feature | Influence on Reactivity |
| α,β-Unsaturated Carbonyl | Acts as a Michael acceptor, susceptible to nucleophilic attack at the β-carbon. |
| Pyrrolidine Ring | Influences steric accessibility and can be modified to introduce chirality. |
| Amide Bond | Affects the electronic properties of the conjugated system. |
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1-(pyrrolidin-1-yl)prop-2-en-1-one (B1265995), offering in-depth information about its atomic arrangement and conformational dynamics. nih.govauremn.org.br
¹H and ¹³C NMR for Structural Assignment and Conformational Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the chemical structure of this compound and exploring its conformational preferences in solution. researchgate.netresearchgate.net
In a typical ¹H NMR spectrum of N-acryloylpyrrolidine, distinct signals corresponding to the vinyl and pyrrolidine (B122466) protons are observed. For instance, in a methanol-d4 (B120146) solvent, the vinyl protons appear as a doublet of doublets at approximately 6.62 ppm (dd, J = 16.8, 10.4 Hz, 1H), 6.27 ppm (dd, J = 16.8, 2.0 Hz, 1H), and 5.74 ppm (dd, J = 10.4, 2.0 Hz, 1H). researchgate.net The protons of the pyrrolidine ring typically resonate as triplets around 3.62 ppm and 3.50 ppm, with the remaining methylene (B1212753) protons appearing as a multiplet between 2.07-1.85 ppm. researchgate.net
The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbon, the vinyl carbons, and the carbons of the pyrrolidine ring. nih.gov The conformation of the pyrrolidine ring, which can adopt either a Cγ-endo or Cγ-exo pucker, influences the chemical shifts of the ring carbons. frontiersin.org The presence of multiple conformers in solution can lead to the observation of doubled signals in both ¹H and ¹³C NMR spectra, indicating slow interchange on the NMR timescale. frontiersin.orgcopernicus.org
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Vinyl H | 6.62 | dd | 16.8, 10.4 |
| Vinyl H | 6.27 | dd | 16.8, 2.0 |
| Vinyl H | 5.74 | dd | 10.4, 2.0 |
| Pyrrolidine CH₂ | 3.62 | t | 6.8 |
| Pyrrolidine CH₂ | 3.50 | t | 6.9 |
| Pyrrolidine CH₂ | 2.07-1.85 | m | |
| ¹H NMR data for N-acryloylpyrrolidine in Methanol-d4. researchgate.net |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity between atoms in this compound. slideshare.netyoutube.comyoutube.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the case of N-acryloylpyrrolidine, COSY spectra would show correlations between the coupled vinyl protons and between the adjacent methylene protons within the pyrrolidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C). youtube.comcolumbia.edu This technique is crucial for assigning the carbon signals based on the known proton assignments. For example, the vinyl proton signals will show cross-peaks to the vinyl carbon signals, and the pyrrolidine proton signals will correlate with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comsdsu.educolumbia.edu This is particularly useful for identifying the connectivity across the amide bond, showing correlations between the pyrrolidine protons (alpha to the nitrogen) and the carbonyl carbon, as well as the vinyl protons and the carbonyl carbon.
These 2D NMR techniques, when used in combination, provide a comprehensive and detailed map of the molecular structure, confirming the atom-to-atom connectivity. researchgate.net
Variable Temperature NMR Studies for Rotational Barriers and Dynamic Processes
Variable temperature (VT) NMR studies are employed to investigate the dynamic processes within this compound, specifically the restricted rotation around the amide C-N bond. mdpi.com The presence of partial double bond character in the amide linkage leads to a significant rotational barrier, resulting in the existence of distinct rotamers at room temperature. mdpi.commdpi.com
As the temperature is increased in a VT-NMR experiment, the rate of rotation around the C-N bond increases. This is observed as a broadening of the signals for the two rotamers, which eventually coalesce into a single, averaged signal at a specific temperature known as the coalescence temperature (Tc). mdpi.com By analyzing the line shapes of the NMR signals at different temperatures, the energy barrier (ΔG‡) for this rotational process can be calculated. mdpi.combiomedres.usbiomedres.us These studies provide valuable quantitative data on the conformational flexibility of the molecule. nih.gov
Vibrational (IR) and Mass Spectrometry for Functional Group Analysis and Molecular Weight Validation
Infrared (IR) spectroscopy and mass spectrometry are powerful tools for the characterization of this compound, providing information about its functional groups and confirming its molecular weight. nih.govresearchgate.net
Infrared (IR) Spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. Key absorption bands in the IR spectrum of N-acryloylpyrrolidine include:
A strong absorption band corresponding to the C=O (carbonyl) stretching of the tertiary amide, typically appearing in the region of 1650-1600 cm⁻¹.
Vibrational bands associated with the C=C double bond of the vinyl group.
C-H stretching and bending vibrations for both the vinyl and pyrrolidine ring protons. researchgate.net
Mass Spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular formula of the compound is C₇H₁₁NO, corresponding to a molecular weight of approximately 125.17 g/mol . nih.govbiosynth.com In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 125. nih.gov Further fragmentation can provide structural information, for example, through the loss of the pyrrolidine ring or parts of the vinyl group. nih.govnih.govresearchgate.net High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. cfsre.org
| Spectroscopic Data | Value |
| Molecular Formula | C₇H₁₁NO nih.gov |
| Molecular Weight | 125.17 g/mol nih.gov |
| Monoisotopic Mass | 125.084063974 Da nih.gov |
| Physicochemical properties of this compound. |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for the parent compound was not found in the search results, analysis of similar structures reveals key features. nih.govmdpi.com
A crystallographic study would precisely determine the planarity of the amide group and the conformation of the pyrrolidine ring. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding (if applicable in co-crystals or solvates) and van der Waals forces. These interactions govern the physical properties of the solid material. nih.gov
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is used to investigate the electronic transitions within this compound. The presence of a conjugated system, formed by the C=C double bond and the C=O group of the acryloyl moiety, gives rise to characteristic absorption bands in the UV-Vis spectrum.
The primary electronic transitions expected are:
A π → π* transition associated with the conjugated system, which typically occurs at a shorter wavelength with a high molar absorptivity.
An n → π* transition involving the non-bonding electrons of the oxygen atom in the carbonyl group, which appears at a longer wavelength and has a lower intensity.
The position and intensity of these absorption bands can be influenced by the solvent polarity. Analysis of the UV-Vis spectrum provides insights into the extent of conjugation and the electronic structure of the molecule. mdpi.com
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For derivatives of 1-(pyrrolidin-1-yl)prop-2-en-1-one (B1265995), DFT calculations, often using the B3LYP correlation function with a 6-311G(2d,p) basis set, have been employed to determine optimized molecular structures. researchgate.net These calculations provide a detailed picture of the molecule's geometry and electronic distribution.
Geometry Optimization and Conformational Analysis
Geometry optimization is a critical first step in computational analysis, aiming to find the lowest energy arrangement of atoms in a molecule. scm.com For flexible molecules like this compound and its derivatives, this involves exploring the potential energy surface to identify stable conformers. uantwerpen.be The process ensures that the starting geometry for further calculations is a stable, low-energy structure. avogadro.cc
Conformational analysis of related pyrrolidinone derivatives has revealed that subtle changes in the molecular structure can lead to different preferred conformations, which in turn can influence their chemical behavior. uantwerpen.be The quality of the conformers generated is crucial for the accuracy of subsequent property predictions. arxiv.org
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra for derivatives of this compound have shown good agreement with experimental data. mdpi.com This predictive capability is invaluable for characterizing new compounds and understanding their electronic transitions. schrodinger.com The HOMO-LUMO energy gap, calculated using DFT, is directly related to the lowest energy electronic excitation and can be correlated with the observed UV-Vis absorption wavelengths. schrodinger.com
Frontier Molecular Orbital (FMO) Theory for Reactivity and Selectivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comyale.edu The energies and shapes of these orbitals are key to predicting how a molecule will react.
The HOMO-LUMO gap, the energy difference between these two orbitals, is a significant indicator of a molecule's stability and reactivity. wikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively. The interaction of these frontier orbitals governs the outcomes of chemical reactions. youtube.com
Molecular Dynamics Simulations for Conformational Landscapes and Binding Mechanism Insights
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to explore the conformational landscape and understand binding mechanisms over time. mdpi.com For derivatives of pyrrolidin-2-one, MD simulations have been used to study their interactions with biological targets, such as enzymes. nih.govresearchgate.net These simulations can reveal the stability of ligand-protein complexes and identify key interactions that govern binding affinity. nih.govscispace.com By simulating the movement of the molecule and its environment, MD can provide insights that are not accessible through static computational models. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.govresearchgate.net For derivatives of this compound, QSAR studies have been employed to understand how different structural parameters impact their activity. nih.govnih.govresearchgate.net These models use molecular descriptors, which can be derived from computational methods, to build a mathematical relationship that can predict the activity of new, untested compounds. mdpi.com This approach is instrumental in rational drug design, allowing for the targeted synthesis of molecules with enhanced properties. mdpi.com
Study of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Chemical Systems
Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the structure and properties of chemical systems in the solid state and in solution. nih.govlew.ronih.gov In the context of this compound and its derivatives, these non-covalent interactions can influence crystal packing, solubility, and binding to biological targets. nih.govrsc.orgresearchgate.net
Applications in Polymer Chemistry and Material Science Research
Role as a Monomer in Polymerization Processes
1-(Pyrrolidin-1-yl)prop-2-en-1-one (B1265995) serves as a monomer in various polymerization reactions. Its vinyl group is susceptible to free-radical polymerization, allowing it to form homopolymers or be incorporated into copolymers with other monomers. The presence of the pyrrolidine (B122466) ring imparts specific properties to the resulting polymers, such as hydrophilicity and amphiphilicity, which are crucial for certain applications.
Controlled Polymerization Techniques and Polymer Architecture
To synthesize polymers with precise and predetermined structures, controlled/“living” radical polymerization (CRP) techniques are employed. nih.gov These methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful tools because they tolerate a wide variety of functional groups, which is essential for complex monomers like N-acryloylpyrrolidine and its derivatives. rsc.orgsigmaaldrich.com
The application of these techniques allows for the creation of well-defined polymer architectures, including:
Block Copolymers: By sequentially adding different monomers, polymers with distinct blocks of repeating units can be synthesized. For instance, RAFT polymerization has been used to create amphiphilic block copolymers where a hydrophilic block, such as one derived from an N-acryloyl monomer, is paired with a hydrophobic block. mdpi.com
Star Polymers and Complex Architectures: CRP methods facilitate the synthesis of more complex structures beyond linear chains, enabling the design of materials with unique solution behaviors and functionalities. mdpi.com
Controlled Molecular Weight and Narrow Dispersity: A key advantage of CRP is the ability to produce polymers with a specific molecular weight and a narrow distribution of chain lengths (low polydispersity index, PDI). rsc.org For example, photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has been successfully used to create a library of amino acid-based polymers from N-acryloyl amino acid monomers with controlled molecular weights and Mw/Mn values below 1.20. rsc.org
These controlled polymerization methods are crucial for tailoring the macromolecular structure to achieve desired properties for advanced applications in drug delivery, sensor materials, and nanotechnology. rsc.orgsigmaaldrich.com
Integration into Functional Materials and Polymer Composites
Polymers and copolymers derived from this compound are integrated into advanced functional materials and composites to impart specific properties. mdpi.com The resulting materials often exhibit enhanced mechanical, thermal, or chemical characteristics. researchgate.netsemanticscholar.org
A notable application is in the development of kinetic hydrate (B1144303) inhibitors (KHIs) for the oil and gas industry. acs.orgacs.org Gas hydrates can form and block pipelines, leading to significant safety risks and economic losses. acs.org Copolymers containing N-acryloylpyrrolidine structural units have been shown to be effective KHIs. acs.org These amphiphilic polymers function by creating a nonfreezable water layer at the interface, which delays the nucleation and growth of hydrate crystals. acs.org Research has demonstrated that a copolymer of N-acryloyl pyrrolidine and N-acryloyl piperidine (B6355638) is effective at high subcooling temperatures even in sour gas conditions containing high concentrations of CO2 and H2S. acs.org The effectiveness of these polymer inhibitors can be optimized by tuning the copolymer composition to achieve the ideal amphiphilicity and interfacial properties. acs.org
The integration of such polymers into composites can also improve mechanical properties. By incorporating polymers into matrices or using them as coatings, materials with increased tensile strength, impact resistance, and scratch resistance can be developed. researchgate.netsemanticscholar.org
Studies on Inhibition of Polymerization Processes
While N-acryloylpyrrolidine is a valuable monomer, there are also instances where it acts as an inhibitor of polymerization. Understanding polymerization inhibition is critical for preventing accidents and ensuring the stability of monomers during storage and transport. nih.gov
Research has shown that this compound can inhibit the homopolymerization of polydimethylsiloxane (B3030410) (PDMS) and the copolymerization of PDMS with methyl methacrylate (B99206) (MMA). biosynth.com This inhibitory effect occurs because the molecule competes for the active sites on the polymerase enzyme. biosynth.com The specific kinetic parameters for this inhibition have been determined, providing quantitative insight into its mechanism. biosynth.com
| Inhibited Polymerization | Inhibition Constant (Ki) | Half Maximal Inhibitory Concentration (IC50) | Kinetic Constants |
| PDMS Homopolymerization | 4.56 x 10⁻⁴ M | 2.14 x 10⁻⁴ M | k_cat = 0.063/min, k_m = 0.0016/min |
| PDMS-MMA Copolymerization | 4.56 x 10⁻⁴ M | 2.14 x 10⁻⁴ M | Not Specified |
| Data derived from studies on the inhibitory effects of this compound. biosynth.com |
This dual role as both a monomer and a potential inhibitor highlights the complex reactivity of this compound and underscores the importance of carefully controlling reaction conditions in polymer synthesis.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Pathways
The traditional synthesis of amides often involves the coupling of an amine with a carboxylic acid or its activated derivatives. However, emerging research trends are moving towards more efficient, atom-economical, and environmentally benign methodologies.
Future synthetic strategies for 1-(Pyrrolidin-1-yl)prop-2-en-1-one (B1265995) and its derivatives are likely to focus on:
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are a powerful tool in modern organic synthesis. tandfonline.com The development of a one-pot MCR to construct the 1-acryloylpyrrolidine scaffold would represent a significant advancement over stepwise methods.
Catalytic Approaches: The use of novel organocatalysts or transition-metal catalysts could provide new pathways. For instance, catalytic methods for the direct C-H activation and amidation of propylene (B89431) or related precursors with pyrrolidine (B122466) could be an ambitious but transformative goal.
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Developing a flow-based process for the acylation of pyrrolidine with acryloyl chloride or other acylating agents could enable safer and more efficient large-scale production.
One-Pot Multi-Step Syntheses: Research has demonstrated the feasibility of one-pot, three-component reactions to generate related enaminone structures. mdpi.comjyu.fi A similar approach, reacting a suitable three-carbon electrophile, pyrrolidine, and a carbonyl compound, could be envisioned. For example, a protocol involving the reaction of p-chloroacetophenone, N,N-dimethylformamide-dimethylacetal (DMFDMA), and pyrrolidine has been shown to produce a related propiophenone (B1677668) derivative efficiently. mdpi.comjyu.fi
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product Type | Reference |
| p-Chloroacetophenone | DMFDMA | Pyrrolidine | Dioxane | Heat (102 °C), 2.5–4 h | (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | mdpi.comjyu.fi |
This table illustrates a one-pot synthesis for a structural analogue, suggesting a potential pathway for future synthetic development.
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and predicting its behavior. The compound features an α,β-unsaturated carbonyl system, making it a classic Michael acceptor.
Future mechanistic studies could focus on:
Kinetics of Michael Additions: Quantifying the kinetics of its reactions with various nucleophiles would provide valuable data for its application as a synthetic building block. Research has identified kinetic constants for its role in inhibiting certain polymerization reactions, highlighting the reactivity of the vinyl group. biosynth.com
Polymerization Dynamics: As a monomer, the compound can undergo polymerization. Advanced studies could investigate the kinetics and mechanisms of both its homopolymerization and its copolymerization with other monomers. biosynth.com This includes determining reactivity ratios and understanding the properties of the resulting polymers.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states, calculate activation energies, and elucidate reaction pathways at a molecular level. jyu.fi Such studies can predict the regioselectivity and stereoselectivity of its reactions, for instance, in cycloadditions.
| Parameter | Value | Context | Reference |
| Inhibition Constant (Ki) | 4.56 x 10⁻⁵ M | Inhibition of polydimethylsiloxane (B3030410) (PDMS) homopolymerization | biosynth.com |
| Kinetic Constant (k₁) | 0.063/min | Polymerization kinetics | biosynth.com |
| Kinetic Constant (k₂) | 0.0016/min | Polymerization kinetics | biosynth.com |
This table presents known kinetic data, forming a basis for more advanced mechanistic studies.
Exploration of New Chemical Transformations
The dual functionality of this compound—a stable amide and a reactive Michael acceptor—makes it a versatile platform for exploring new chemical reactions.
Future research directions include:
Asymmetric Transformations: Developing enantioselective versions of reactions involving the acryloyl moiety is a significant area for growth. This includes asymmetric Michael additions, conjugate additions of organometallic reagents, and enantioselective cycloadditions, using chiral catalysts to produce optically active derivatives.
Cycloaddition Reactions: The electron-deficient alkene is an ideal dienophile for Diels-Alder reactions and a partner in various [3+2] cycloaddition reactions. tandfonline.comnih.gov Exploring its reactions with a wider range of dienes, azomethine ylides, or nitrones could lead to a diverse library of complex heterocyclic structures containing the pyrrolidine motif.
Novel Activation Methods: Exploring modern synthetic reagents to activate or transform the molecule could unlock new reactivity. For example, methods involving sulfuryl fluoride (B91410) (SO₂F₂) have emerged for the activation of alcohols and the synthesis of fluorosulfates, which are versatile intermediates. researchgate.net Investigating whether precursors to this compound could be activated in novel ways using such reagents represents a frontier in synthetic methodology.
Tandem Reactions: Designing tandem or cascade reactions that initiate with a Michael addition to the acryloyl unit, followed by an intramolecular cyclization or rearrangement, could provide rapid access to complex polycyclic systems.
Computational Design and Prediction of Novel Analogues
Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, moving beyond trial-and-error synthesis.
Future perspectives in this area involve:
Quantitative Structure-Activity Relationship (QSAR): For applications where the biological activity of analogues is of interest, QSAR models can be developed. These models correlate structural or physicochemical properties of a series of compounds with their activity. nih.gov By building a QSAR model for analogues of this compound, researchers could predict the activity of new, unsynthesized derivatives and prioritize synthetic targets. nih.gov
Pharmacophore Modeling and Virtual Screening: If a specific protein target is identified for its analogues, pharmacophore models can be built to define the essential steric and electronic features required for binding. These models can then be used to virtually screen large compound libraries to identify new potential hits.
In Silico Property Prediction: Computational tools can predict various properties of designed analogues, including ADME (absorption, distribution, metabolism, and excretion) parameters, toxicity, and physicochemical properties like solubility and lipophilicity. uni.lu This allows for the in silico filtering of ideas before committing to synthetic efforts. For example, the design of complex pyrrolidine-containing molecules like LGD-4033 (Ligandrol) relies on a deep understanding of structure-activity relationships and receptor binding. wikipedia.org
| QSAR Model Validation | Statistic | Value | Significance | Reference |
| Model Performance | R² | 0.91 | Explains 91% of the variance in the training set | nih.gov |
| Internal Validation | LOO-Q² | 0.88 | High predictive power in leave-one-out cross-validation | nih.gov |
| External Validation | R²ext | 0.85 | Good predictive performance on an external test set | nih.gov |
This table summarizes the statistical validation of a QSAR model for related pyrrolidinone derivatives, illustrating the predictive power of such computational approaches that could be applied to new analogues. nih.gov
Q & A
Q. What are the recommended synthetic routes for preparing 1-(pyrrolidin-1-yl)prop-2-en-1-one, and how can reaction efficiency be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation , as demonstrated for structurally analogous enones (e.g., MPPP in ). Key steps include:
- Reacting a ketone (e.g., 4-fluoroacetophenone) with pyrrolidine in anhydrous DMF under reflux (~110°C) with a base (e.g., K₂CO₃) .
- Monitoring reaction progress via thin-layer chromatography (TLC) and evaporating solvents under reduced pressure post-reaction.
- Optimization involves controlling stoichiometry, reaction time, and temperature to minimize side products.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, vinyl protons in enones resonate at δ 6.5–7.5 ppm, while pyrrolidine protons appear at δ 1.5–3.0 ppm .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O) groups are observed at ~1650–1700 cm⁻¹ .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (XRD) is critical for confirming stereochemistry and bond parameters. For example:
- Enone derivatives (e.g., (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) show planar geometry with bond lengths (C=O: ~1.22 Å, C=C: ~1.33 Å) consistent with DFT predictions .
- Challenges in crystallization can be addressed using slow evaporation in solvents like ethanol or dichloromethane .
Advanced Research Questions
Q. How do solvent polarity and substituents influence the photophysical properties of this compound derivatives?
Studies on MPPP (a structural analog) reveal:
- Intramolecular Charge Transfer (ICT) : The pyrrolidinyl group acts as an electron donor, while the enone carbonyl serves as an acceptor. Solvent polarity modulates ICT efficiency, with higher polarity enhancing Stokes shifts (e.g., Δλ = 70–100 nm in DMSO vs. hexane) .
- Fluorescence Quenching : Protic solvents (e.g., methanol) may quench fluorescence due to hydrogen bonding, whereas aprotic solvents (e.g., acetonitrile) enhance emission .
Q. What computational approaches validate experimental data for this compound?
- Density Functional Theory (DFT) : Calculated bond lengths/angles (e.g., B3LYP/6-311G(d,p) basis set) show <2% deviation from XRD data .
- UV-Vis Spectral Simulation : Time-dependent DFT (TD-DFT) predicts λmax values that align with experimental spectra (e.g., 350–400 nm for enones) .
Q. How can structural modifications enhance biological or material science applications?
- Antimicrobial Activity : Chlorine or methoxy substituents on aromatic rings improve interactions with microbial enzymes (e.g., via halogen bonding) .
- Charge Transfer Materials : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring enhances ICT efficiency, relevant for optoelectronic devices .
Methodological Challenges and Solutions
Q. How can researchers address discrepancies between computational predictions and experimental results?
- Parameter Calibration : Adjust basis sets (e.g., 6-311++G(d,p) for better electron correlation) .
- Solvent Effects in DFT : Include polarizable continuum models (PCM) to simulate solvent interactions .
Q. What strategies mitigate toxicity risks during handling?
- Safety Protocols : Use gloves, masks, and fume hoods to avoid inhalation/skin contact (H313/H333 hazards) .
- Waste Management : Neutralize reaction byproducts (e.g., acidic/basic residues) before disposal .
Data Contradictions and Resolution
- Stereochemical Assignments : Conflicting NMR/XRD data for E/Z isomers can arise from dynamic equilibria. Low-temperature NMR or NOESY experiments resolve such ambiguities .
- Photophysical Variability : Discrepancies in fluorescence quantum yields may stem from trace impurities. Purify compounds via column chromatography (silica gel, ethyl acetate/hexane) before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
